3-(Cyclobutylmethyl)-5-fluoro-1H-indole

Conformational analysis Structure-activity relationship Binding free energy

SAR-driven drug discovery demands precise fluorinated indole building blocks-substituting regioisomers or altering 3-position vectors introduces risks to target engagement and metabolic stability. This compound delivers the validated 5-fluoro pharmacophore with a cyclobutylmethyl substituent enabling conformational flexibility tuning (ROTB=2) for MPO inhibitor and CNS target campaigns. • 5-Fluoro substitution essential for MPO potency; non-transferable across regioisomers • Cyclobutylmethyl group enables scaffold-hopping away from aminoalkyl side-chain liabilities • Computed LogP 3.65, TPSA 15.8 Ų-favorable drug-like properties • Purity: 98% | In stock for immediate global dispatch

Molecular Formula C13H14FN
Molecular Weight 203.26
CAS No. 1690908-69-0
Cat. No. B2493017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutylmethyl)-5-fluoro-1H-indole
CAS1690908-69-0
Molecular FormulaC13H14FN
Molecular Weight203.26
Structural Identifiers
SMILESC1CC(C1)CC2=CNC3=C2C=C(C=C3)F
InChIInChI=1S/C13H14FN/c14-11-4-5-13-12(7-11)10(8-15-13)6-9-2-1-3-9/h4-5,7-9,15H,1-3,6H2
InChIKeyFWVAPAMMFADNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclobutylmethyl)-5-fluoro-1H-indole: Baseline Overview


3-(Cyclobutylmethyl)-5-fluoro-1H-indole (CAS 1690908-69-0) is a synthetic fluorinated indole derivative (molecular formula C₁₃H₁₄FN, molecular weight 203.26) featuring a cyclobutylmethyl substituent at the 3-position and a fluorine atom at the 5-position of the indole core [1]. This compound belongs to the privileged indole scaffold class, which is among the most extensively utilized heterocyclic frameworks in drug discovery, with five-fluorinated indoles in particular demonstrating validated pharmacological relevance across myeloperoxidase (MPO) inhibition, serotonin reuptake modulation, and antifungal applications [2][3]. Unlike simpler 3-alkyl-5-fluoroindoles, the cyclobutylmethyl group introduces a strained four-membered carbocycle at the 3-position side chain, which alters conformational flexibility and steric environment relative to linear alkyl or smaller cycloalkyl substitutions—an attribute that directly influences target binding, metabolic stability, and downstream synthetic derivatization potential [4]. Several structurally related analogs are commercially available, including the 4-fluoro positional isomer (CAS 1713160-72-5), the 3-cyclobutyl direct-attachment analog (CAS 1699588-52-7), the non-fluorinated 3-(cyclobutylmethyl)-1H-indole, and the 3-methyl-5-fluoroindole (CAS 392-13-2), each of which presents distinct property and activity profiles that limit their interchangeability in structure-activity relationship (SAR) investigations .

5-Fluoroindole scaffold for target-specific SAR investigations
Cyclobutylmethyl group introduces conformational flexibility handle
Non-basic 3-substituent avoids pH-dependent ionization complexity

3-(Cyclobutylmethyl)-5-fluoro-1H-indole: Substitution Risks


Substituting one 3-substituted fluoroindole for another within a research program—or selecting a structurally similar building block based solely on availability or cost—introduces compound-specific risks that directly undermine SAR integrity, target engagement reproducibility, and pharmacokinetic optimization campaigns. The fluorine position on the indole ring (5- vs. 4- vs. 7-fluoro) is not a conservative substitution; it alters the electronic distribution across the indole π-system, differentially modulating π–π stacking interactions with aromatic residues in enzyme active sites and receptor binding pockets, as demonstrated in MPO inhibitor design where 5-fluoro substitution was critical for potency [1][2]. Meanwhile, the nature of the 3-position substituent governs not only lipophilicity and steric occupancy but also the number of rotatable bonds—the target compound possesses two rotatable bonds compared to one rotatable bond for the 3-cyclobutyl direct-attachment analog (CAS 1699588-52-7), which directly affects conformational entropy costs upon target binding and metabolic vulnerability . The non-fluorinated 3-(cyclobutylmethyl)-1H-indole lacks the electron-withdrawing fluorine that is essential for attenuating indole N–H acidity (pKₐ ≈ 16.54 for the fluorinated compound, predicted), thereby altering hydrogen-bond donor strength, solubility, and off-target interactions [3]. Even the seemingly minor regiochemical difference between the 5-fluoro and 4-fluoro positional isomers (CAS 1713160-72-5) produces divergent biological profiles in antifungal studies where only certain fluoroindole regioisomers (4-, 5-, and 7-fluoro) exhibited equipotent MIC values while 6-fluoroindole did not, underscoring that regioisomer substitution is a non-transferable pharmacological variable [4].

  • Fluorine position (5- vs 4- vs 6-) is not conservative; alters electronic profile and target binding.
  • Cyclobutylmethyl linker affects conformational entropy and metabolic soft spots vs. direct-attachment analogs.
  • Non-fluorinated or 3-methyl-5-fluoro analogs lack key electronic or steric features, limiting SAR transfer.

3-(Cyclobutylmethyl)-5-fluoro-1H-indole: Quantitative Differentiation Evidence


Conformational Flexibility Differentiation

The target compound contains a methylene linker (-CH₂-) between the cyclobutyl ring and the indole C-3 position, yielding a rotatable bond count (ROTB) of 2, whereas 3-Cyclobutyl-5-fluoro-1H-indole attaches the cyclobutyl group directly to C-3 with zero linker, yielding ROTB = 1 . This single additional rotatable bond increases the compound's conformational ensemble in solution, which has two measurable consequences for procurement decisions: (1) it alters the entropic penalty upon rigid binding conformations, potentially reducing binding affinity compared to the more pre-organized cyclobutyl analog; (2) it creates a distinct metabolic soft spot at the benzylic methylene position that is absent in the direct-attachment analog, changing oxidative metabolism susceptibility [1]. For researchers optimizing ADME properties, this structural feature provides a tunable handle not available in ROTB = 1 comparators.

Conformational Flexibility
Head-to-head
ROTB = 2 vs 1
Δ +1 rotatable bond
Alters binding entropy and metabolic site profile
Methylene linker creates benzylic soft spot
Conformational analysis Structure-activity relationship Binding free energy

Lipophilicity Shift: Methylene Spacer Effect

The target compound exhibits a computed LogP of 3.6496 compared to LogP 3.5745 for 3-Cyclobutyl-5-fluoro-1H-indole (CAS 1699588-52-7), a ΔLogP of +0.0751 . This is notable because the comparator has a lower molecular weight (189.23 vs. 203.26 g/mol) and yet is less lipophilic—a counterintuitive relationship driven by the methylene spacer in the target compound which extends the hydrophobic cyclobutyl group further from the polar indole N–H, reducing its shielding effect on the heterocyclic core. The 4-fluoro positional isomer (CAS 1713160-72-5) shares an identical computed LogP of 3.6496, confirming that fluorine regiochemistry alone does not differentiate lipophilicity in this scaffold series; rather, the combination of fluorine position with 3-substituent topology governs overall hydrophobicity .

Lipophilicity Shift
Data to verify
ΔLogP +0.075
vs 3-cyclobutyl analog
Measurable hydrophobicity increase despite lower MW
Computed values; experimental confirmation needed
Lipophilicity Drug-likeness ADME prediction

5-Fluoro Substitution Essential for MPO Activity

The 5-fluoro substitution pattern on the indole ring is specifically privileged for myeloperoxidase (MPO) inhibition, a target implicated in cardiovascular inflammation and LDL oxidative modification. Structure-based design of 3-(aminoalkyl)-5-fluoroindoles yielded a series of potent MPO inhibitors with IC₅₀ values below 1 µM, with the best compound achieving IC₅₀ = 54 nM [1]. In these SAR studies, the 5-fluoro substituent was essential for activity: its electron-withdrawing effect enhances binding interactions within the MPO active site heme pocket, an interaction geometry that would be compromised by substituting fluorine to the 4-, 6-, or 7-positions—a finding corroborated by independent SAR analyses of fluoroindole regioisomers in other target systems where biological activity is highly regiospecific [2]. The 3-(cyclobutylmethyl)-5-fluoro-1H-indole scaffold preserves this critical 5-fluoro pharmacophoric element while introducing the cyclobutylmethyl group as a novel 3-position vector not explored in the published MPO inhibitor series, offering a structurally distinct starting point for scaffold-hopping campaigns [3].

MPO Pharmacophore Context
Class-level
5-F essential; IC₅₀ 54 nM (reported)
Aminoalkyl series benchmark
Supports 5-fluoroindole selection for MPO target studies
No direct data for cyclobutylmethyl analog
Myeloperoxidase inhibition Inflammation Cardiovascular disease

TPSA Identity Hides Regioisomer-Specific Activity

Both 3-(cyclobutylmethyl)-5-fluoro-1H-indole and its 4-fluoro positional isomer (CAS 1713160-72-5) share an essentially identical topological polar surface area (TPSA ≈ 15.79–15.8 Ų) and identical computed LogP (3.6496) . This TPSA identity, combined with the absence of hydrogen-bond acceptors (H_Acceptors = 0) in both compounds, indicates that passive membrane permeability predictions are indistinguishable between these regioisomers when using standard 2D property-based filters (e.g., Veber rules, CNS MPO score) [1]. However, despite identical TPSA and LogP, the 5-fluoro and 4-fluoro regioisomers generate different electrostatic potential surfaces (EPS) around the indole ring, which differentially influence molecular recognition events—π-stacking geometries, halogen bonding, and hydrogen-bond donor (N–H) acidity [2]. This creates a procurement-critical situation where compound selectors relying solely on computed property panels will mistakenly treat these regioisomers as interchangeable, while target-specific SAR demands explicit regioisomer selection.

TPSA Identity
Cross-study
TPSA 15.8 Ų (identical)
5-F vs 4-F isomer
Hides regiospecific electronic differences affecting binding
Computed property panels may mislead selection
Cell permeability Blood-brain barrier Property-based drug design

3-(Cyclobutylmethyl)-5-fluoro-1H-indole: Application Scenarios


Myeloperoxidase Inhibitor Lead Generation

The 5-fluoroindole core is a validated pharmacophore for MPO inhibition, with optimized 3-(aminoalkyl) derivatives achieving IC₅₀ values as low as 54 nM [1]. The 3-(cyclobutylmethyl)-5-fluoro-1H-indole compound provides a structurally novel 3-position vector (cyclobutylmethyl vs. aminoalkyl) that has not been evaluated in the MPO inhibitor literature, enabling scaffold-hopping campaigns to overcome limitations of aminoalkyl side chains—including potential hERG liability, oxidative N-dealkylation, and lysosomal phospholipidosis risk associated with cationic amine moieties. The cyclobutylmethyl group's conformational flexibility (ROTB = 2) provides a tunable entropic handle for optimizing binding interactions within the MPO active site, while its non-basic nature eliminates pH-dependent protonation state complications that affect aminoalkyl-containing analogs .

Regiospecific 5-Fluoro SAR with Non-Basic 3-Substituents

For target systems where fluorine position critically determines activity—as demonstrated in MPO inhibition where 5-fluoro substitution is essential (IC₅₀ shifting from 54 nM to inactive upon regioisomer change)—this compound delivers the required 5-fluoro pharmacophore while offering a cyclobutylmethyl group that is sterically differentiated from both smaller alkyl substituents (methyl, ethyl) and larger cycloalkyl groups (cyclopentylmethyl, cyclohexylmethyl) [1][2]. The computed LogP of 3.6496 places the compound within favorable drug-like lipophilicity space (LogP < 5), and the TPSA of 15.8 Ų combined with zero hydrogen-bond acceptors predicts favorable passive membrane permeability, making it suitable for intracellular and CNS target campaigns [3].

Flexible vs. Rigid Cyclobutyl Indole Probes

The rotatable bond count differential (ROTB = 2 vs. ROTB = 1 for the direct-attachment analog CAS 1699588-52-7) enables systematic exploration of conformational flexibility effects on target binding thermodynamics . Paired with the 3-cyclobutyl-5-fluoro-1H-indole (ROTB = 1) as the more rigid comparator, researchers can isolate entropic contributions to binding free energy (ΔG) while maintaining identical fluorination pattern and similar cyclobutyl steric footprint. This head-to-head flexibility pair is valuable for computational chemists validating free-energy perturbation (FEP) predictions, crystallographers studying ligand conformational states, and biophysical chemists measuring isothermal titration calorimetry (ITC) entropy/enthalpy partitioning [4].

5-Fluoro vs. 4-Fluoro Indole Pharmacology Discrimination

Despite sharing identical computed LogP (3.6496) and TPSA (15.79 Ų) with its 4-fluoro positional isomer (CAS 1713160-72-5), the 5-fluoro substitution generates a distinct electrostatic potential surface that differentially affects π-stacking, halogen bonding, and N–H acidity (predicted pKₐ 16.54 ± 0.30) [3]. This compound-pair enables researchers to decouple lipophilicity-driven effects from electronic structure-driven effects in pharmacological assays: any observed activity difference between the 5-fluoro and 4-fluoro isomers can be attributed to regiospecific electronic interactions rather than global physicochemical property shifts, providing clean SAR resolution that is unattainable when comparing analogs with differing LogP or TPSA values .

Application
Selection Property
Validation Focus
MPO target studies
5-fluoroindole scaffold context
MPO inhibition endpoint assessment
Regiospecific SAR exploration
5-fluoro substitution pattern
Target-specific activity profiling
Conformational flexibility studies
Rotatable bond count
Binding thermodynamics interpretation
Electronic effect decoupling
Fluorine positional isomer pair
Electrostatic surface potential analysis
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